N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
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Overview
Description
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine. This intermediate is then reacted with 2-methoxy-5-methylphenyl isocyanate under controlled conditions to form the desired oxalamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.5]decan-2-ylmethanamine: A precursor in the synthesis of the target compound.
1,4-dioxaspiro[4.5]decan-2-ylmethanol: Another related compound with similar structural features
Uniqueness
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific spirocyclic structure and the presence of both oxalamide and methoxyphenyl functional groups
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-13-6-7-16(24-2)15(10-13)21-18(23)17(22)20-11-14-12-25-19(26-14)8-4-3-5-9-19/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAGEXRTYNZYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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